(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid
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Overview
Description
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes an anilino group and a methoxycarbonyl group attached to a penta-2,4-dienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the penta-2,4-dienoic acid backbone, which can be derived from commercially available starting materials.
Formation of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophilic intermediate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification or transesterification reactions, using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The anilino and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-phenylpenta-2,4-dienoic acid: Similar structure but with a phenyl group instead of an anilino group.
(2E,4E)-hexa-2,4-dienoic acid: Lacks the anilino and methoxycarbonyl groups, simpler structure.
(2E,4E)-decadienoic acid: Longer carbon chain, different functional groups.
Uniqueness
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is unique due to the presence of both an anilino group and a methoxycarbonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9+ |
InChI Key |
FJKGPQZCFBLFIG-XBLVEGMJSA-N |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Origin of Product |
United States |
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